REACTION_CXSMILES
|
[CH2:1]1[O:7][C@H:6]([C@@H:8]([CH2:10][OH:11])[OH:9])[C@H:4]([OH:5])[C@H:2]1[OH:3].OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.S(=O)(=O)(O)O.CC1(C)O[C@]2(OC[C@@H]3OC(C)(C)O[C@@H]3C2=O)CO1.C1O[C@@H]([C@H](CO)O)[C@@H](O)[C@@H]1O.C(O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O.[BH4-].[Na+].O=C[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O>>[CH2:1]1[O:7][CH:6]([CH:8]([CH2:10][OH:11])[OH:9])[CH:4]([OH:5])[CH:2]1[OH:3] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H](O)[C@@H](O)[C@H](O1)[C@H](O)CO
|
Name
|
D-sorbitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C
|
Name
|
1,4-anhydro-L-glucitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@@H](O)[C@H](O)[C@@H](O1)[C@@H](O)CO
|
Name
|
L-glucitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
|
Name
|
L-glucitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(O)C(O)C(O1)C(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:7][C@H:6]([C@@H:8]([CH2:10][OH:11])[OH:9])[C@H:4]([OH:5])[C@H:2]1[OH:3].OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.S(=O)(=O)(O)O.CC1(C)O[C@]2(OC[C@@H]3OC(C)(C)O[C@@H]3C2=O)CO1.C1O[C@@H]([C@H](CO)O)[C@@H](O)[C@@H]1O.C(O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O.[BH4-].[Na+].O=C[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O>>[CH2:1]1[O:7][CH:6]([CH:8]([CH2:10][OH:11])[OH:9])[CH:4]([OH:5])[CH:2]1[OH:3] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H](O)[C@@H](O)[C@H](O1)[C@H](O)CO
|
Name
|
D-sorbitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C
|
Name
|
1,4-anhydro-L-glucitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@@H](O)[C@H](O)[C@@H](O1)[C@@H](O)CO
|
Name
|
L-glucitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
|
Name
|
L-glucitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(O)C(O)C(O1)C(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:7][C@H:6]([C@@H:8]([CH2:10][OH:11])[OH:9])[C@H:4]([OH:5])[C@H:2]1[OH:3].OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.S(=O)(=O)(O)O.CC1(C)O[C@]2(OC[C@@H]3OC(C)(C)O[C@@H]3C2=O)CO1.C1O[C@@H]([C@H](CO)O)[C@@H](O)[C@@H]1O.C(O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O.[BH4-].[Na+].O=C[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O>>[CH2:1]1[O:7][CH:6]([CH:8]([CH2:10][OH:11])[OH:9])[CH:4]([OH:5])[CH:2]1[OH:3] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H](O)[C@@H](O)[C@H](O1)[C@H](O)CO
|
Name
|
D-sorbitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C
|
Name
|
1,4-anhydro-L-glucitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@@H](O)[C@H](O)[C@@H](O1)[C@@H](O)CO
|
Name
|
L-glucitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
|
Name
|
L-glucitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@@H](O)[C@H](O)[C@@H](O)[C@@H](O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(O)C(O)C(O1)C(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |